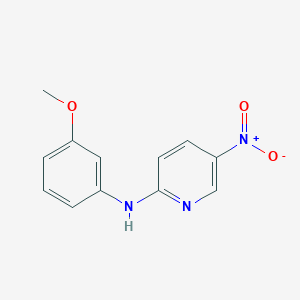

5-Nitro-2-(3-methoxyanilino)pyridine

Description

5-Nitro-2-(3-methoxyanilino)pyridine is a pyridine derivative characterized by a nitro group at the 5-position and a 3-methoxyanilino substituent (an aniline group with a methoxy moiety at the 3-position) at the 2-position of the pyridine ring. The compound’s nitro group likely enhances electrophilicity, while the 3-methoxyanilino group may influence solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

Molecular Formula |

C12H11N3O3 |

|---|---|

Molecular Weight |

245.23g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-5-nitropyridin-2-amine |

InChI |

InChI=1S/C12H11N3O3/c1-18-11-4-2-3-9(7-11)14-12-6-5-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |

InChI Key |

NKKOQVJTOACXMA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Nitro-2-(1H-pyrrol-1-yl)pyridine (CAS 157842-34-7)

5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 14213-10-6)

- Structure : Substituted with a triazole ring at the 2-position.

- Properties : Molecular formula = C₇H₅N₅O₂ (MW = 191.15 g/mol).

Methyl 5-Nitro-2-(pyrrolidin-1-yl)nicotinate (Compound 2q)

- Structure : Pyrrolidine substituent at the 2-position and a methyl ester at the 3-position.

- Properties : Synthesized via 1,3-dipolar cycloaddition; characterized by HRMS and NMR.

- Key Differences: The ester group and pyrrolidine ring may enhance lipophilicity compared to the methoxyanilino group, affecting bioavailability .

Compounds with Methoxy Substituents

5-Methoxynicotinonitrile

3-Iodo-2-methoxy-5-methylpyridine

- Structure : Methoxy at 2-position, iodine at 3-position, and methyl at 5-position.

- Properties : Catalogued for synthetic applications (e.g., cross-coupling reactions).

- Key Differences : The iodine substituent offers a handle for further functionalization, unlike the nitro group in the target compound .

Nitro-Substituted Aminopyridines

2-Amino-5-nitro-6-methylpyridine (CAS 22280-62-2)

- Structure: Nitro at 5-position, amino at 2-position, and methyl at 6-position.

- Properties : Melting point = 185–189°C, purity >97%.

- Key Differences: The amino group at 2-position (vs. anilino) and methyl substituent may reduce steric hindrance and alter solubility .

6-Amino-5-nitro-2-picoline (CAS 21901-29-1)

- Structure: Nitro at 5-position, amino at 6-position, and methyl at 2-position.

- Properties : Melting point = 147–157°C.

- Key Differences : Regioisomeric differences in substituent positions significantly impact electronic and steric profiles .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Key Findings and Implications

Reactivity: Nitro groups in all analogs confer electrophilicity, enabling reactions such as nucleophilic aromatic substitution. However, steric hindrance from the 3-methoxyanilino group may slow kinetics compared to smaller substituents like amino .

Thermal Stability: Higher melting points in amino-nitro derivatives (e.g., 185–189°C for 2-amino-5-nitro-6-methylpyridine) suggest stronger intermolecular forces compared to anilino-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.